FTI-249

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FTI-249 ist ein potenter Inhibitor des Enzyms Farnesyltransferase. Dieses Enzym ist für die posttranslationale Modifikation von Proteinen verantwortlich, insbesondere für die Addition einer Farnesylgruppe an den Cysteinrest von Zielproteinen. This compound hat sich als Inhibitor von Farnesyltransferase mit einem IC50-Wert von 100-200 nM erwiesen . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle der Farnesylierung in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.

Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließende KupplungsreaktionDie Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, da diese Verbindung hauptsächlich für Forschungszwecke verwendet wird. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Laborverfahren zur Steigerung der Ausbeute und Reduzierung der Kosten erfordern.

Vorbereitungsmethoden

The synthesis of FTI-249 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to increase yield and reduce costs.

Analyse Chemischer Reaktionen

FTI-249 durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Thiole oder Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

FTI-249 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Mechanismen der Enzyminhibition und Proteinprenylierung zu untersuchen. In der Biologie wird this compound eingesetzt, um die Rolle der Farnesylierung bei der Zellsignalisierung, dem Wachstum und der Differenzierung zu untersuchen. In der Medizin wird diese Verbindung als potenzieller therapeutischer Wirkstoff für Krankheiten wie Krebs untersucht, bei denen eine abnorme Farnesylierung von Proteinen wie Ras eine Rolle spielt . Zusätzlich hat this compound Anwendungen bei der Untersuchung von Infektionskrankheiten, da es das Wachstum bestimmter Bakterien hemmen kann, indem es ihre Farnesyltransferase-Enzyme angreift .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktive Stelle der Farnesyltransferase bindet und so verhindert, dass das Enzym die Übertragung einer Farnesylgruppe auf Zielproteine katalysiert. Diese Hemmung stört die korrekte Lokalisation und Funktion von farnesylierten Proteinen, was zu verschiedenen zellulären Effekten führt. Die molekularen Ziele von this compound umfassen Proteine, die an Zellsignalisierungswegen beteiligt sind, wie z. B. die Ras-Familie von GTPasen. Durch die Hemmung der Farnesylierung kann this compound die Signalwege stören, die die Zellproliferation und das Überleben fördern .

Wirkmechanismus

FTI-249 exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the transfer of a farnesyl group to target proteins. This inhibition disrupts the proper localization and function of farnesylated proteins, leading to various cellular effects. The molecular targets of this compound include proteins involved in cell signaling pathways, such as the Ras family of GTPases. By inhibiting farnesylation, this compound can interfere with the signaling pathways that promote cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

FTI-249 ist einer von mehreren Farnesyltransferase-Inhibitoren, die jeweils einzigartige Eigenschaften und Anwendungen haben. Zu ähnlichen Verbindungen gehören Lonafarnib, Tipifarnib und BMS-214662. Im Vergleich zu diesen Inhibitoren hat this compound eine andere chemische Struktur und ein anderes Potenzprofil. Beispielsweise sind Lonafarnib und Tipifarnib ebenfalls potente Inhibitoren von Farnesyltransferase, haben aber unterschiedliche molekulare Ziele und therapeutische Anwendungen. Die einzigartige Struktur von this compound ermöglicht spezifische Interaktionen mit dem Enzym, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle der Farnesylierung in verschiedenen biologischen Prozessen macht .

Eigenschaften

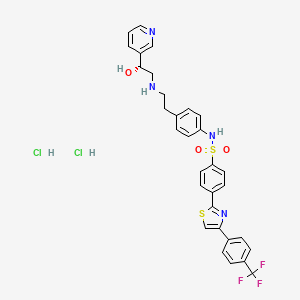

Molekularformel |

C15H23N3O3S2 |

|---|---|

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C15H23N3O3S2/c1-23-7-6-13(15(20)21)18-14(19)10-2-4-12(5-3-10)17-8-11(16)9-22/h2-5,11,13,17,22H,6-9,16H2,1H3,(H,18,19)(H,20,21)/t11-,13+/m1/s1 |

InChI-Schlüssel |

IPZVKZRBOSROBN-YPMHNXCESA-N |

SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC(CS)N |

Isomerische SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC[C@H](CS)N |

Kanonische SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC(CS)N |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FTI249; FTI 249; FTI-249. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

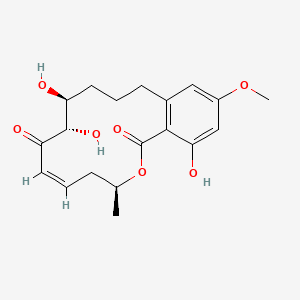

![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)

![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)

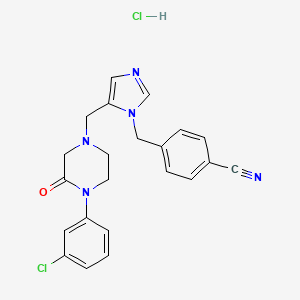

![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)